molecular formula C23H25NO4 B13033781 Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate

Cat. No.: B13033781
M. Wt: 379.4 g/mol
InChI Key: LXLRPYWZCFQFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for deprotection, hydrogen gas for reduction, and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions include deprotected amino acids, reduced forms of the compound, and oxidized derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild conditions to reveal the free amino group. This allows for the sequential addition of amino acids to form peptides.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoate

InChI

InChI=1S/C23H25NO4/c1-4-27-22(25)21(13-15(2)3)24-23(26)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,2,4,13-14H2,1,3H3,(H,24,26)

InChI Key

LXLRPYWZCFQFTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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